Paritaprevir

Catalog No.
S549059
CAS No.
1216941-48-8
M.F
C40H43N7O7S
M. Wt
765.88
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paritaprevir

CAS Number

1216941-48-8

Product Name

Paritaprevir

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Molecular Formula

C40H43N7O7S

Molecular Weight

765.88

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1

InChI Key

UAUIUKWPKRJZJV-QPLHLKROSA-N

SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Solubility

Soluble in DMSO.

Synonyms

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK.

Description

The exact mass of the compound Paritaprevir is 765.29447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of HCV NS3/4A Protease:

Paritaprevir acts as a potent inhibitor of the HCV NS3/4A protease, a vital enzyme essential for viral replication. By binding to the protease's active site, paritaprevir prevents the cleavage of viral polyprotein, a crucial step in the production of mature HCV proteins. This inhibition effectively disrupts the virus's life cycle and hinders its ability to reproduce [].

Combination Therapy Regimens:

Paritaprevir, due to its targeted action, is rarely studied as a standalone treatment for HCV. Instead, research focuses on its efficacy in combination with other DAAs with different mechanisms of action. These combinations aim to achieve a synergistic effect, overcoming potential resistance pathways and maximizing viral suppression rates []. Several clinical trials have investigated paritaprevir-based regimens, including ombitasvir/paritaprevir/ritonavir (OPR), demonstrating significant improvement in sustained virologic response (SVR) rates, a benchmark for successful HCV treatment [].

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

4.7

Exact Mass

765.29447

Appearance

White to off-white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Paritaprevir

Biological Half Life

5.5 hr

Use Classification

Human drugs -> Viekirax -> EMA Drug Category
Antivirals for systemic use -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Klibanov OM, Gale SE, Santevecchi B. Ombitasvir/paritaprevir/ritonavir and dasabuvir tablets for hepatitis C virus genotype 1 infection. Ann Pharmacother. 2015 May;49(5):566-81. doi: 10.1177/1060028015570729. Epub 2015 Feb 13. PMID: 25680759.

2. Hull MW, Yoshida EM, Montaner JS. Update on Current Evidence for Hepatitis C Therapeutic Options in HCV Mono-infected Patients. Curr Infect Dis Rep. 2016 Jul;18(7):22. doi: 10.1007/s11908-016-0527-8. PMID: 27357277.

3. Lam JT, Salazar L. New combination antiviral for the treatment of hepatitis C. Am J Health Syst Pharm. 2016 Jul 15;73(14):1042-50. doi: 10.2146/ajhp150163. Epub 2016 May 23. PMID: 27217519.

4. Myers RP, Shah H, Burak KW, Cooper C, Feld JJ. An update on the management of chronic hepatitis C: 2015 Consensus guidelines from the Canadian Association for the Study of the Liver. Can J Gastroenterol Hepatol. 2015 Jan-Feb;29(1):19-34. doi: 10.1155/2015/692408. Epub 2015 Jan 13. Erratum in: Can J Gastroenterol Hepatol. 2015 Mar;29(2):68. PMID: 25585348; PMCID: PMC4334064.

5. Dusheiko G. Side effects of alpha interferon in chronic hepatitis C. Hepatology. 1997 Sep;26(3 Suppl 1):112S-121S. doi: 10.1002/hep.510260720. PMID: 9305675.

Explore Compound Types